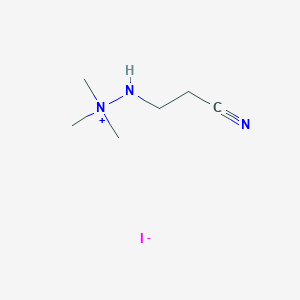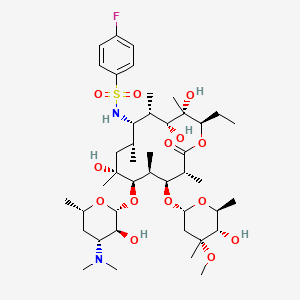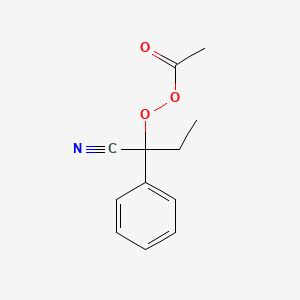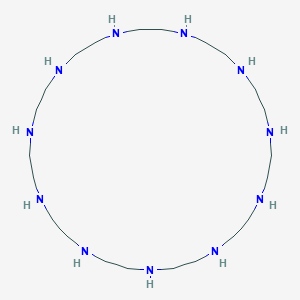
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide is a chemical compound with the molecular formula C7H16IN3 It is a derivative of hydrazine, featuring a cyanoethyl group and three methyl groups attached to the nitrogen atom, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide typically involves the reaction of hydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes, followed by quality control checks to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used in polar solvents, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives. Substitution reactions result in various substituted hydrazinium compounds .
Applications De Recherche Scientifique
Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of Hydrazinium, 2-(2-cyanoethyl)-1,1,1-trimethyl-, iodide involves its interaction with molecular targets and pathways within cells. The cyanoethyl group can participate in nucleophilic addition reactions, while the hydrazinium moiety can form coordination complexes with metal ions. These interactions can affect various biochemical pathways, leading to changes in cellular function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethylhydrazine: A related compound with similar chemical properties but lacking the trimethyl groups.
Hydrazinium iodide: Another hydrazine derivative with iodide as the counterion but without the cyanoethyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
59513-96-1 |
|---|---|
Formule moléculaire |
C6H14IN3 |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
(2-cyanoethylamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C6H14N3.HI/c1-9(2,3)8-6-4-5-7;/h8H,4,6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KDKRJCXDZNUNHR-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)NCCC#N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)







![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)

![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)


